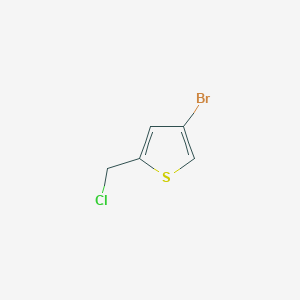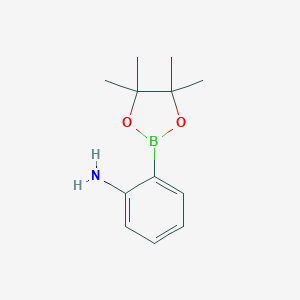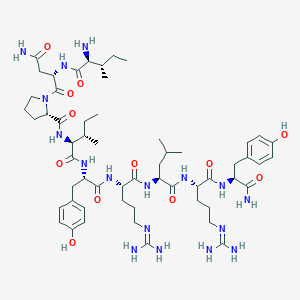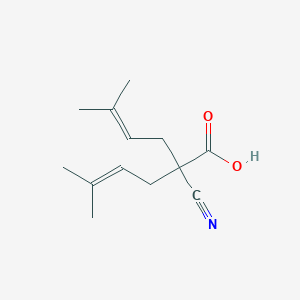
1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene
Description
Synthesis Analysis
The synthesis of fluoro(trifluoromethyl)benzenes and related compounds has been explored in various studies. While specific synthesis routes for 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene are not directly outlined in the available literature, the general methodologies for synthesizing fluorinated aromatic compounds offer insights. For example, fluorinated Dewar benzenes can be prepared from fluoro(triisopropylsilyl)acetylene, which upon thermochemical or photochemical transformation yields highly crowded fluorinated benzenes (Hanamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be characterized using techniques such as X-ray crystallography. For instance, the molecular structure of crowded benzene derivatives has been determined to highlight the impact of fluorination on molecular geometry (Hanamoto et al., 2006).
Chemical Reactions and Properties
Fluoro(trifluoromethyl)benzenes participate in a variety of chemical reactions, indicative of their versatile chemical properties. The photochemical behavior of such compounds reveals their reactivity under light irradiation, which is essential for understanding their stability and reactivity under different conditions (Al-ani, 1973).
Physical Properties Analysis
The physical properties of fluoro(trifluoromethyl)benzenes, such as fluorescence yields and phosphorescence of biacetyl yields, have been extensively studied. These properties are influenced by the molecular structure and the fluorination pattern on the benzene ring (Al-ani, 1973).
Chemical Properties Analysis
The chemical properties of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene and related compounds, such as their reactivity towards nucleophilic reagents and ability to undergo various chemical transformations, are pivotal for their applications in organic synthesis and materials science. Studies have explored the reactions of similar fluoro-substituted benzene derivatives with nucleophiles, demonstrating their potential in synthetic chemistry (Kamoshenkova & Boiko, 2010).
Scientific Research Applications
Fluoroalkylation Reactions in Aqueous Media
Fluoroalkylation reactions, including those involving compounds like 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene, have gained attention for their role in introducing fluorinated functionalities into pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorine-containing groups on the physical, chemical, and biological properties of molecules are well-documented. Advances in aqueous fluoroalkylation highlight the move towards more environmentally friendly synthesis methods, leveraging water as a solvent or reactant. This approach aligns with green chemistry principles, aiming for efficient incorporation of fluorinated groups under mild conditions (Song et al., 2018).
Heterocyclic Compounds and Biological Significance
The synthesis and evaluation of heterocyclic compounds bearing fluorinated scaffolds, such as 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene, have been explored for their pharmacological potential. Triazine derivatives, for instance, have been studied for a wide spectrum of biological activities, including anti-cancer, antiviral, and antimicrobial effects. The inclusion of fluorinated substituents has been shown to enhance these biological activities, making such compounds promising candidates for future drug development (Verma et al., 2019).
Supramolecular Chemistry and Polymer Processing
The role of benzene derivatives, including fluorinated compounds, in supramolecular chemistry and polymer processing is significant. Benzene-1,3,5-tricarboxamides, for example, have shown their utility in nanotechnology and biomedical applications due to their ability to self-assemble into well-defined structures. The introduction of fluorinated groups can further enhance these properties, offering new avenues for the development of advanced materials and nanoscale devices (Cantekin et al., 2012).
Synthesis of Fluorinated Building Blocks
The development of novel fluorination methods to produce fluorinated building blocks is crucial for organic synthesis and drug discovery. Recent advances in C-F bond activation have provided new strategies for the synthesis of fluorinated compounds, enabling the creation of diverse molecular architectures. These methodologies facilitate the incorporation of fluorine into organic molecules, yielding compounds with potential applications in pharmaceuticals and agrochemicals (Shen et al., 2015).
properties
IUPAC Name |
1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCKYVPHPOLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369879 | |
| Record name | 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
CAS RN |
190774-53-9 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190774-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)




![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

